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molecular formula C9H6Cl2N2O B1350438 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol CAS No. 77458-39-0

1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Cat. No. B1350438
M. Wt: 229.06 g/mol
InChI Key: KNOFJPJDYVWHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04474775

Procedure details

27.0 g of 3-chloropyruvaldehyde 2,4-dichlorophenylhydrazone is suspended in 100 ml of ethanol. To the suspension is added at room temperature 12 g of sodium hydroxide dissolved in 10 ml of water. After stirring the mixture for 2 hours ethanol is distilled off, and water is added to the resultant residue to dissolve it. Insolubles are removed by filtration, and the filtrate is neutralized with glacial acetic acid. The precipitate is recovered by filtration, washed with water and dried. Recrystallization from toluene results in 17.3 g of the subject compound in the yield of 87%. m.p. 148° to 149° C.
Name
3-chloropyruvaldehyde 2,4-dichlorophenylhydrazone
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9][N:10]=[C:11](CCl)[CH:12]=[O:13].[OH-].[Na+].[CH2:18](O)C>O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N:9]1[CH:18]=[C:12]([OH:13])[CH:11]=[N:10]1 |f:1.2|

Inputs

Step One
Name
3-chloropyruvaldehyde 2,4-dichlorophenylhydrazone
Quantity
27 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)NN=C(C=O)CCl
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
is distilled off
ADDITION
Type
ADDITION
Details
water is added to the resultant residue
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve it
CUSTOM
Type
CUSTOM
Details
Insolubles are removed by filtration
FILTRATION
Type
FILTRATION
Details
The precipitate is recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)N1N=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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